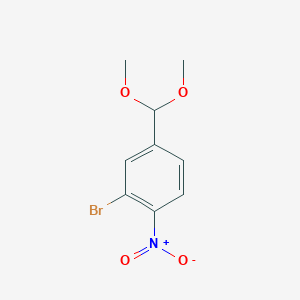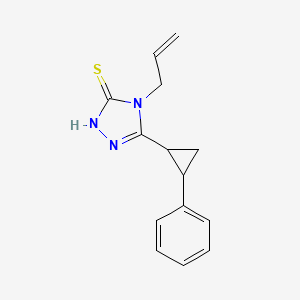
4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They play an important role in chemopreventive and chemotherapeutic effects on cancer .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was synthesized by reacting a precursor with ethyl bromoacetate .Molecular Structure Analysis
1,2,4-Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazoles involve various transformations of the triazole ring . For instance, the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates leads to the formation of fused heterocyclic[1,2,4]triazolo[3,4-b]-1,3,4-thiadiazoles .科学的研究の応用
Synthesis and Structural Features
1,2,4-triazole derivatives, including compounds like 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol, have been a focal point in organic chemistry due to their broad spectrum of biological activity and low toxicity. These properties make them promising for research in chemical structure, biological activity, and the search for biologically active substances (Aksyonova-Seliuk, Panasenko & Knysh, 2018).
Chemical Properties and Applications
The heterocyclic compound 1,2,4-triazole and its derivatives are significant in organic chemistry, widely used in various fields like medicine, pharmacy, and the production of new materials. Specific derivatives of 1,2,4-triazole-3-thiol have been synthesized and their structures confirmed using modern physical-chemical analysis methods. The high activity of these compounds can be predicted based on pharmacological screening results, indicating potential applications in developing new drugs or materials (Khilkovets, 2021).
Corrosion Inhibition
4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has shown to be effective in inhibiting mild steel corrosion in a 0.1 M H2SO4 solution. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) studies indicated that the inhibition efficiencies increased with the concentration of the inhibitor, demonstrating its potential as a corrosion inhibitor (Orhan, Ercan, Koparir & Soylemez, 2012).
Antimicrobial and Antifungal Activities
Derivatives of 1,2,4-triazole have been studied for their antimicrobial and antifungal effects. Specific compounds synthesized from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol showed good or moderate activity in antimicrobial screenings, highlighting their potential in developing new antimicrobial substances (Bayrak, Demirbaş, Karaoglu & Demirbas, 2009).
作用機序
Target of Action
Triazole derivatives are known to have a wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer activities .
Mode of Action
It’s known that 4-allyl substituted triazoles undergo thermal rearrangement, rationalized in terms of consecutive sn2-type reactions . This could potentially influence its interaction with its targets.
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Given the wide range of pharmacological activities of triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
将来の方向性
The future directions in the research of 1,2,4-triazoles involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to help in dealing with the escalating problems of microbial resistance . Moreover, a better understanding of the structure and function of the enzymes targeted by these compounds and of the mechanisms of inhibition can be used to generate better drugs .
生化学分析
Biochemical Properties
4-Allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes, such as catalase . This inhibition can lead to an increase in the levels of reactive oxygen species (ROS) within cells, thereby affecting cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, the compound’s interaction with cellular proteins can affect cell signaling pathways, potentially leading to altered cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways. For instance, the compound’s interaction with catalase can inhibit its activity, leading to an accumulation of ROS and subsequent changes in gene expression related to oxidative stress response.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound can lead to sustained inhibition of catalase activity, resulting in chronic oxidative stress and potential cellular damage . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced oxidative stress response and improved cellular function. At higher doses, the compound can induce toxic or adverse effects, including significant oxidative stress, cellular damage, and potential toxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For instance, its interaction with catalase can affect the metabolism of hydrogen peroxide, leading to changes in ROS levels and subsequent metabolic alterations.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For example, the compound’s binding to cellular proteins can facilitate its transport to specific organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with catalase can localize the compound to peroxisomes, where it can modulate oxidative stress response and cellular metabolism.
特性
IUPAC Name |
3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMXWPZLFNEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
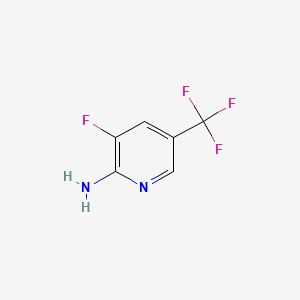
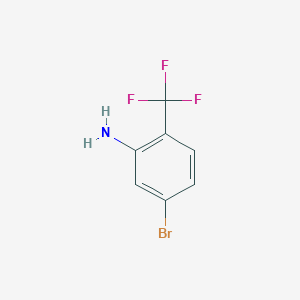
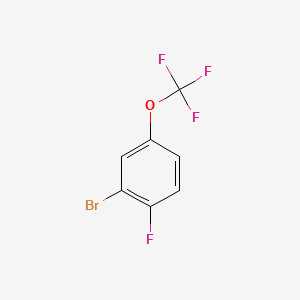
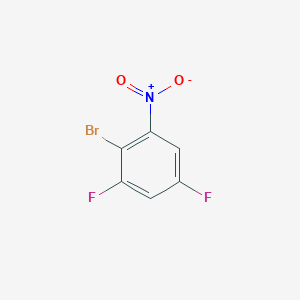
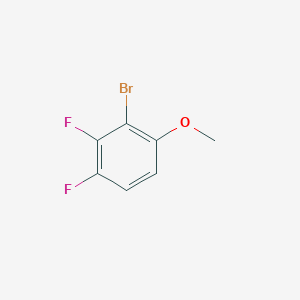
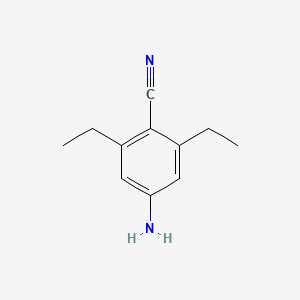
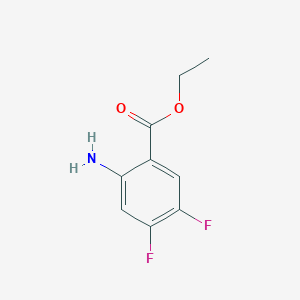

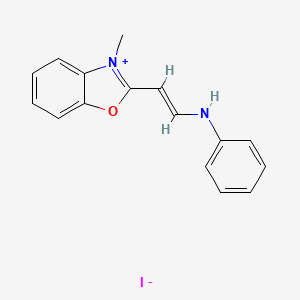
![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1292841.png)
